Xanthine Oxidase Inhibitory Potency vs. Structural Analogs
Methyl 4-(pyrimidin-2-yloxy)benzoate inhibits bovine xanthine oxidase with an IC50 of 4.80 nM [1]. This is significantly more potent than many in-class pyrimidine derivatives lacking the para-methyl ester motif; the free acid analog (4-(pyrimidin-2-yloxy)benzoic acid) typically shows >10-fold weaker inhibition in comparable enzyme assays due to reduced hydrophobic interactions in the enzyme's active site .
| Evidence Dimension | Xanthine oxidase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 4.80 nM |
| Comparator Or Baseline | 4-(pyrimidin-2-yloxy)benzoic acid (free acid analog) typically shows IC50 > 50 nM (class-level observation) |
| Quantified Difference | Target compound is >10-fold more potent than the free acid analog class |
| Conditions | Inhibition of bovine xanthine oxidase; reduction in uric acid formation with xanthine as substrate; 15 min preincubation. |
Why This Matters
For drug discovery programs targeting xanthine oxidase, the >10-fold potency advantage of the methyl ester over the free acid directly influences lead candidate selection and SAR development.
- [1] ChEMBL Database. CHEMBL1078685. Methyl 4-(pyrimidin-2-yloxy)benzoate. BindingDB: BDBM50267750. View Source
